Critical Role as a Starting Material in the Multigram-Scale Synthesis of Risdiplam Intermediate: Differentiated Reactivity vs. 6-Methyl Analog
6-Hydroxypyridazine-3-carboxylic acid (6-oxo-1,6-dihydropyridazine-3-carboxylic acid) serves as the essential starting material in a novel, metal-catalyst-free protocol for the multigram-scale synthesis of 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a key intermediate in the manufacture of the drug Risdiplam [1]. The 6-hydroxy (keto) group is a structural prerequisite for the described synthetic transformations. A 6-methyl substituted analog (e.g., CAS 64210-60-2) lacks the requisite 6-oxo functionality and cannot undergo the same reaction sequence to generate the pharmaceutically relevant imidazopyridazine scaffold. This study demonstrates a clear, pathway-specific advantage for CAS 37972-69-3 in a commercially relevant synthesis.
| Evidence Dimension | Synthetic Utility for a High-Value Pharmaceutical Intermediate |
|---|---|
| Target Compound Data | Enables multigram-scale synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid (Risdiplam intermediate) via a metal-catalyst-free protocol |
| Comparator Or Baseline | 6-Methylpyridazine-3-carboxylic acid (CAS 64210-60-2) or other 6-substituted analogs lacking the 6-oxo functionality |
| Quantified Difference | Not applicable (binary functional group requirement); the 6-oxo group is an absolute requirement for the described pathway. The 6-methyl analog is chemically ineligible for this specific transformation. |
| Conditions | Multigram-scale synthesis protocol without metal-complex catalysts |
Why This Matters
For medicinal chemistry and process R&D groups working on Risdiplam or related imidazopyridazine scaffolds, the 6-hydroxy compound is the sole viable starting material for this efficient, metal-free route, whereas the 6-methyl analog is completely unsuitable.
- [1] Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. 2023. View Source
